2-(trifluoromethyl)-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine
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Overview
Description
2-(trifluoromethyl)-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrazolyl sulfonylazetidinyl moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the 1,3,5-trimethylpyrazole ring through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Formation of the Azetidinyl Sulfonyl Moiety: This step involves the sulfonylation of the azetidinyl ring, which is then coupled with the pyrazole ring.
Coupling with Pyridine: The final step involves the coupling of the sulfonylazetidinyl-pyrazole intermediate with a pyridine derivative under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The trifluoromethyl group and the sulfonylazetidinyl moiety can participate in nucleophilic and electrophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
Scientific Research Applications
2-(trifluoromethyl)-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonylazetidinyl moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-(Trifluoromethyl)benzyl)pyrrolidin-3-yl)methanamine
- **1-((3-Trifluoromethyl-phenylamino)-methyl)-pyrrolidine-2,5-dione
Uniqueness
Compared to similar compounds, 2-(trifluoromethyl)-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfonylazetidinyl moiety provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
2-(trifluoromethyl)-4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O3S/c1-9-14(10(2)21(3)20-9)26(23,24)22-7-12(8-22)25-11-4-5-19-13(6-11)15(16,17)18/h4-6,12H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJJROYQXPVJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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